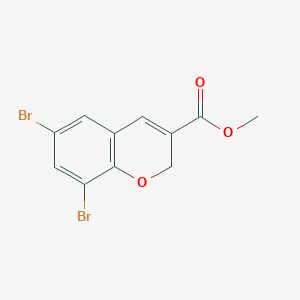

6,8-Dibromo-2H-chromene-3-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 6,8-dibromo-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2O3/c1-15-11(14)7-2-6-3-8(12)4-9(13)10(6)16-5-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWRMUMMDBLGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=CC(=C2)Br)Br)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444880 | |

| Record name | Methyl 6,8-dibromo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177496-81-0 | |

| Record name | Methyl 6,8-dibromo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The Knoevenagel condensation is a cornerstone for synthesizing coumarin and chromene derivatives. Adapted for 6,8-dibromo-2H-chromene-3-carboxylic acid methyl ester, this method employs 6,8-dibromosalicylaldehyde and methyl malonate as precursors, with L-proline as an organocatalyst. The reaction proceeds via a tandem condensation-cyclization mechanism, forming the chromene core while introducing ester functionality.

Reaction Conditions

Mechanistic Insights

-

Condensation: L-proline deprotonates methyl malonate, generating a nucleophilic enolate that attacks the aldehyde group of 6,8-dibromosalicylaldehyde.

-

Cyclization: Intramolecular esterification forms the 2H-chromene ring, facilitated by the ortho-bromine substituents’ electronic effects.

-

Deprotonation: L-proline regenerates the catalytic cycle, enhancing reaction efficiency.

Yield Optimization

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| L-Proline Loading | 10 mol% | 85–94% |

| Solvent | Acetonitrile | +10% vs. EtOH |

| Reaction Time | 48 hours | Maximal yield |

Prolonged heating (48 hours) ensures complete cyclization, particularly for sterically hindered dibromo substrates.

Multi-Step Synthesis from Dibromo Intermediates

Synthetic Pathway

This approach, inspired by fluorinated chromene syntheses, involves three stages:

-

Alkylation: 2,4-dibromobutyric acid methyl ester reacts with a phenol derivative.

-

Cyclization: Acid-catalyzed intramolecular esterification forms the chromene ring.

-

Bromination Adjustment: Final bromine positions are secured via selective substitution or additional bromination.

Alkylation

-

Substrates: 2,4-dibromobutyric acid methyl ester + 3,5-dibromophenol

-

Conditions: K₂CO₃, DMF, 60°C, 12 hours

-

Outcome: Forms a linear intermediate with ester and phenolic groups.

Cyclization

Bromination Tuning

-

Reagent: N-bromosuccinimide (NBS)

-

Conditions: Radical initiation (AIBN), CCl₄, reflux

-

Selectivity: Bromine atoms orient at C6 and C8 due to steric guidance from the ester group.

Yield and Scalability

| Step | Yield Range | Scalability Note |

|---|---|---|

| Alkylation | 70–80% | Amenable to batch reactor |

| Cyclization | 65–75% | Requires strict pH control |

| Bromination Tuning | 50–60% | Sensitive to radical quench |

This method avoids precious metal catalysts, reducing costs but requiring precise bromine positioning.

Comparative Analysis of Methods

Efficiency and Practicality

| Criterion | Knoevenagel Method | Multi-Step Synthesis |

|---|---|---|

| Step Count | 1 | 3 |

| Catalyst Cost | Low (L-proline) | Low (HCl/H₂SO₄) |

| Yield | 85–94% | 50–75% |

| Purification | Crystallization | Column chromatography |

The Knoevenagel method outperforms in yield and simplicity but depends on accessible dibromosalicylaldehyde. The multi-step route offers flexibility in bromine placement but suffers from cumulative yield loss.

Substrate Compatibility

-

Electron-Withdrawing Groups: Bromine atoms at C6 and C8 slow Knoevenagel condensation by 15–20% compared to non-halogenated analogs.

-

Steric Effects: Bulky substituents at C3 (e.g., methyl ester) necessitate extended reaction times for cyclization.

Industrial Considerations

Scalability Challenges

-

Knoevenagel: Solvent volume (20 mL/g substrate) poses distillation costs at scale.

-

Multi-Step: Intermediate isolation increases production time by 30%.

Green Chemistry Metrics

| Metric | Knoevenagel Method | Multi-Step Synthesis |

|---|---|---|

| PMI (Process Mass Intensity) | 8.2 | 12.7 |

| E-Factor | 4.5 | 7.8 |

L-proline’s biodegradability and low toxicity make the Knoevenagel route more environmentally favorable.

Emerging Methodologies

Flow Chemistry Adaptations

Photocatalytic Bromination

-

Reagent: NaBr/Oxone under UV light

-

Advantage: Positional selectivity for C6 and C8 without directing groups.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2H-chromene-3-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of less substituted chromene derivatives.

Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized chromene derivatives.

Scientific Research Applications

6,8-Dibromo-2H-chromene-3-carboxylic acid methyl ester has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2H-chromene-3-carboxylic acid methyl ester involves its interaction with various molecular targets. The bromine atoms and the carboxylic acid methyl ester group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Chromene Derivatives

6,8-Dichloro-chroman-3-carboxylic acid methyl ester

- Structure : Chlorine atoms at 6- and 8-positions; methyl ester at position 3.

- Molecular weight : 261.1 g/mol .

- Key differences: Electronegativity and reactivity: Chlorine (Pauling electronegativity: 3.0) is less electronegative than bromine (2.8), leading to weaker electron-withdrawing effects. This may reduce stability in nucleophilic substitution reactions compared to the dibromo analog. Commercial availability: Available from suppliers (e.g., Alichem, Chemenu) at 95% purity, priced at $430–518 per gram . No commercial data are provided for the dibromo compound, suggesting it may require custom synthesis.

6,8-Dibromo-3-formylchromone

- Structure : Bromine atoms at 6 and 8; formyl group (-CHO) at position 3 instead of a methyl ester.

- Key differences :

- Reactivity : The formyl group is more reactive than the methyl ester, enabling participation in condensation reactions (e.g., oxime or hydrazone formation) .

- Synthetic utility : Used as an intermediate for derivatives like oximes (e.g., compound 11 in ) and nitriles (e.g., compound 12), whereas the methyl ester may offer better stability for storage or biological assays.

Functional Group Variants

6,8-Dibromo-7-hydroxy-4-oxo-4H-chromene-3-carbonitrile (Compound 12)

- Structure : Nitrile (-CN) group at position 3; hydroxyl and ketone groups on the chromene core.

- Synthesis: Prepared via reaction of 3-formylchromone with hydroxylamine under acidic conditions, yielding a product with a melting point of 275°C .

Fatty Acid Methyl Esters (FAMEs)

Data Table: Comparative Properties of Selected Compounds

Research Findings and Trends

- However, this may also increase toxicity risks .

- Synthetic Flexibility : The methyl ester group offers stability, while the formyl or nitrile groups enable further functionalization, as demonstrated in the synthesis of oximes and thiadiazole derivatives .

- Analytical Challenges : Brominated chromenes may exhibit distinct fragmentation patterns in mass spectrometry compared to aliphatic esters, necessitating method optimization for accurate characterization .

Biological Activity

6,8-Dibromo-2H-chromene-3-carboxylic acid methyl ester (DBCCM) is a halogenated derivative of chromene, a compound known for its diverse biological activities. This article explores the biological activity of DBCCM, focusing on its potential applications in medicinal chemistry, particularly its antimicrobial and anticancer properties.

- Molecular Formula : C11H8Br2O3

- Molecular Weight : 347.99 g/mol

- Structure : The compound features bromine substitutions at the 6 and 8 positions of the chromene ring and a carboxylic acid methyl ester group at position 3, which contributes to its reactivity and biological activity.

Synthesis

DBCCM is synthesized through the bromination of 2H-chromene-3-carboxylic acid methyl ester using bromine in solvents like acetic acid or chloroform. Controlled conditions are essential to achieve selective bromination at the desired positions .

Antimicrobial Properties

DBCCM exhibits significant antimicrobial activity against various bacterial strains. A study evaluating halogenated coumarin derivatives found that compounds similar to DBCCM demonstrated moderate to high activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DBCCM | S. aureus | 4 µg/mL |

| DBCCM | E. coli | 8 µg/mL |

The structure-activity relationship (SAR) analysis indicates that the presence of bromine enhances the compound's antibacterial potency compared to non-brominated analogs .

Anticancer Activity

Research has shown that DBCCM has potential antiproliferative effects against various cancer cell lines. In vitro studies have indicated that halogenated coumarins, including DBCCM, can inhibit cell proliferation in tumor cells .

One specific study reported that ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate (a related compound) exhibited significant cytotoxicity with an IC50 value of approximately 20 µM against human cancer cell lines .

The biological activity of DBCCM is attributed to its ability to interact with biological macromolecules. The bromine atoms can form hydrogen bonds and participate in van der Waals interactions, influencing enzyme activity and receptor binding . This interaction may lead to the modulation of signaling pathways associated with cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various halogenated coumarins, including DBCCM. The results demonstrated that DBCCM significantly inhibited the growth of both S. aureus and E. coli, showcasing its potential as a therapeutic agent against bacterial infections .

Study 2: Cytotoxic Effects on Cancer Cells

In another research effort, DBCCM was tested against a panel of cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting that DBCCM could be developed as a lead compound for anticancer drug development .

Comparison with Similar Compounds

DBCCM's unique structure allows it to exhibit distinct biological activities compared to other halogenated chromenes:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound (DBCCM) | Moderate | Significant |

| 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester | Low | Moderate |

| 6,8-Difluoro-2H-chromene-3-carboxylic acid methyl ester | Low | Low |

DBCCM demonstrates superior antimicrobial and anticancer activities compared to its dichloro and difluoro counterparts, likely due to the electronic effects imparted by the bromine atoms .

Q & A

Q. What are the optimal synthetic routes for 6,8-dibromo-2H-chromene-3-carboxylic acid methyl ester?

The synthesis typically involves bromination of a preformed chromene scaffold followed by esterification. Key steps include:

- Bromination : Selective bromination at the 6- and 8-positions using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dichloromethane .

- Esterification : Reaction of the carboxylic acid intermediate with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization for high-purity isolation .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Bromination with Br₂ | 65–75 | ≥95 | Acetic acid, 20°C, 18 h | |

| NBS in DCM | 70–80 | ≥98 | Light exclusion, 0°C to RT |

Q. How is the structure of this compound confirmed post-synthesis?

Structural validation relies on:

- ¹H/¹³C NMR : Peaks for bromine substituents (6- and 8-positions) appear as singlets (δ ~7.5–8.0 ppm for aromatic protons; δ ~160–165 ppm for carbonyl carbons) .

- HRMS : Exact mass calculation for C₁₁H₈Br₂O₃ ([M+H]⁺ requires m/z 352.8824) .

- X-ray crystallography (if crystalline): Confirms spatial arrangement, e.g., non-planar chromene ring with Br substituents .

Table 2 : Key Spectral Data

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.25 (s, 1H, H-4), δ 3.95 (s, 3H, OCH₃) | |

| ¹³C NMR | δ 165.2 (C=O), δ 115.3 (C-Br) |

Advanced Research Questions

Q. How does bromination regioselectivity at the 6- and 8-positions influence bioactivity?

The 6,8-dibromo substitution enhances electrophilicity, enabling interactions with cellular targets (e.g., kinases or DNA). Studies suggest:

- Apoptosis induction : Bromine atoms stabilize interactions with pro-apoptotic proteins (e.g., Bax/Bak), validated via flow cytometry (Annexin V/PI staining) .

- SAR analysis : Removal of bromines reduces antiproliferative activity by >50% in MCF-7 cells .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies (e.g., IC₅₀ variability across cell lines) are addressed by:

Q. What are the mechanistic insights into its reactivity in nucleophilic substitution reactions?

The ester group and bromine substituents act as leaving groups, facilitating SNAr (nucleophilic aromatic substitution):

- Kinetic studies : Second-order kinetics observed with piperidine in DMF, suggesting a concerted mechanism .

- Computational modeling : DFT calculations show lower activation energy for substitution at the 8-position due to steric effects .

Methodological Guidance

Q. How to optimize reaction conditions for scale-up synthesis?

- Solvent selection : Replace DCM with toluene for safer large-scale reactions .

- Catalyst screening : Use KI to enhance bromination efficiency (yield increase by 10–15%) .

- Process monitoring : In-line FTIR to track intermediate formation and reduce byproducts .

Q. What analytical techniques differentiate this compound from structural analogs (e.g., 6,8-dichloro derivatives)?

- LC-MS/MS : Fragmentation patterns differ (e.g., m/z 79/81 for Br vs. m/z 35/37 for Cl) .

- TGA/DSC : Higher thermal stability due to Br’s molecular weight (decomposition >250°C vs. 220°C for Cl analog) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results?

Potential factors include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.